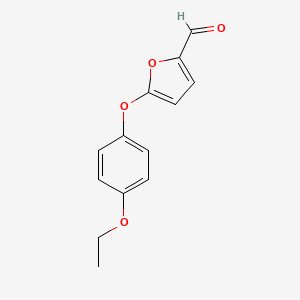

5-(4-Ethoxyphenoxy)furan-2-carbaldehyde

Description

BenchChem offers high-quality 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H12O4 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

5-(4-ethoxyphenoxy)furan-2-carbaldehyde |

InChI |

InChI=1S/C13H12O4/c1-2-15-10-3-5-11(6-4-10)16-13-8-7-12(9-14)17-13/h3-9H,2H2,1H3 |

InChI Key |

SPXXXJSGWDGUKH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2=CC=C(O2)C=O |

Origin of Product |

United States |

Foundational & Exploratory

5-(4-Ethoxyphenoxy)furan-2-carbaldehyde CAS 1291489-83-2 properties

[1][2][3]

Executive Summary

5-(4-Ethoxyphenoxy)furan-2-carbaldehyde is a bifunctional pharmacophore combining an electron-rich furan ring with a lipophilic ethoxyphenyl ether tail and a reactive aldehyde "warhead." In drug discovery, this specific architecture is valued for its ability to bridge hydrophobic pockets (via the ethoxyphenyl group) while engaging nucleophilic residues (e.g., cysteine or lysine) or forming reversible covalent bonds (Schiff bases) via the aldehyde.

Chemical Identity & Key Parameters

| Parameter | Technical Specification |

| CAS Number | 1291489-83-2 |

| IUPAC Name | 5-(4-ethoxyphenoxy)furan-2-carbaldehyde |

| Molecular Formula | C₁₃H₁₂O₄ |

| Molecular Weight | 232.23 g/mol |

| SMILES | CCOc1ccc(Oc2ccc(C=O)o2)cc1 |

| LogP (Predicted) | 2.8 ± 0.3 (Lipophilic) |

| H-Bond Acceptors | 4 |

| H-Bond Donors | 0 |

| Appearance | Pale yellow to amber crystalline solid or viscous oil |

Synthetic Methodology

The synthesis of 5-aryloxyfurfurals requires precision to prevent polymerization of the sensitive furan-aldehyde moiety. The most robust industrial route involves a Nucleophilic Aromatic Substitution (SNAr) .

Protocol 1: SNAr Displacement via 5-Halofurfural

This protocol utilizes 5-bromo-2-furaldehyde, a commercially stable precursor, reacting with 4-ethoxyphenol.

Reagents:

-

Substrate: 5-Bromo-2-furaldehyde (1.0 eq)

-

Nucleophile: 4-Ethoxyphenol (1.1 eq)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 eq) - Anhydrous, freshly ground.

-

Solvent: DMF (N,N-Dimethylformamide) or DMSO.

-

Catalyst (Optional): 18-Crown-6 (0.05 eq) to accelerate potassium chelation.

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried round-bottom flask with 4-ethoxyphenol and anhydrous DMF under an inert atmosphere (N₂ or Ar).

-

Deprotonation: Add K₂CO₃ and stir at room temperature for 30 minutes. This generates the phenoxide anion in situ.

-

Addition: Dropwise add a solution of 5-bromo-2-furaldehyde in DMF to the phenoxide mixture. Critical: Slow addition prevents local excesses that lead to side reactions.

-

Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The aldehyde spot (Rf ~0.5) should convert to a new, less polar spot.

-

Workup: Quench the reaction by pouring into ice-cold water (10x volume). The product will precipitate or oil out.

-

Purification: Extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted phenol) followed by brine. Dry over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Hexane if solid, or purify via silica flash chromatography.

Mechanistic Pathway (SNAr)

The reaction proceeds via an addition-elimination mechanism where the phenoxide attacks the C5 position of the furan, stabilized by the electron-withdrawing aldehyde at C2.

Figure 1: Nucleophilic aromatic substitution mechanism for the synthesis of the target ether.

Chemical Reactivity & Stability

Understanding the dual reactivity of the aldehyde and the ether linkage is vital for downstream applications.

A. Aldehyde Reactivity (The "Warhead")

The C2-aldehyde is highly reactive due to the electron-rich furan ring, making it an excellent electrophile for:

-

Schiff Base Formation: Reacts with primary amines (R-NH₂) to form azomethines (-CH=N-). This is the primary route for synthesizing antimicrobial hydrazones.

-

Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile) to form Michael acceptors.

-

Oxidation: Easily oxidized to 5-(4-ethoxyphenoxy)furan-2-carboxylic acid (requires protection from air during storage).

B. Ether Stability

The C5-O-Phenyl ether bond is robust under basic conditions but sensitive to strong Lewis acids (e.g., BBr₃), which can cleave the ethoxy group or the furan-ether bond.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, often used to improve the pharmacokinetic profile of lead compounds.

Antimicrobial & Antifungal Agents

Derivatives of 5-aryloxyfurfurals act as bioisosteres for nitrofurantoin-type antibiotics. The ethoxy tail improves membrane permeability, while the aldehyde-derived hydrazones inhibit bacterial DNA synthesis.

Hemoglobin Modulators (Sickle Cell Disease)

Aldehydes bind reversibly to the N-terminal valine of the hemoglobin

Experimental Workflow: Schiff Base Library Generation

To utilize this compound in a screening library:

-

Dissolve 1.0 eq of CAS 1291489-83-2 in Ethanol.

-

Add 1.0 eq of diverse amine building blocks (hydrazides, anilines).

-

Catalyze with 1 drop of Glacial Acetic Acid.

-

Reflux for 2 hours.

-

Isolate the precipitate (Schiff base) for biological assay.

Figure 2: Divergent synthesis workflows for drug discovery using the 5-(4-ethoxyphenoxy)furan-2-carbaldehyde scaffold.

Handling & Safety Protocols

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (0.11 mm min thickness). |

| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles with side shields. |

| Respiratory | H335: May cause respiratory irritation | Handle in a fume hood. Avoid dust/mist generation. |

| Storage | Air/Light Sensitive | Store at 2–8°C under Argon. Dark container. |

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

-

Synthesis of 5-substituted furan-2-carbaldehydes: BenchChem. (2025).[1][2] An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes. Retrieved from

-

Mechanistic Insight on SNAr in Furans: National Institutes of Health (NIH). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs. PMC Articles. Retrieved from

-

General Furan Chemistry & Properties: Sigma-Aldrich. Safety Data Sheet: 5-Bromo-2-furaldehyde. Retrieved from

-

Analogous Compound Data (5-Phenoxyfuran-2-carbaldehyde): PubChem. Compound Summary for CAS 60698-30-8. Retrieved from

An In-depth Technical Guide to 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde: A Privileged Scaffold in Drug Discovery

This technical guide provides a comprehensive overview of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde, a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. The furan ring serves as a versatile and privileged scaffold, and its substitution at the 5-position with an ethoxyphenoxy group presents unique opportunities for modulating physicochemical and biological properties. This document is intended for researchers, scientists, and drug development professionals, offering insights into the compound's chemical structure, synthesis, characterization, and prospective applications, drawing upon data from closely related analogues to illuminate its potential.

Molecular Structure and Physicochemical Properties

5-(4-Ethoxyphenoxy)furan-2-carbaldehyde possesses a core structure consisting of a furan ring, an aromatic five-membered heterocycle containing an oxygen atom. The key functional groups are an aldehyde at the 2-position and a 4-ethoxyphenoxy substituent at the 5-position. The aldehyde group is a crucial handle for synthetic modifications, while the ethoxyphenoxy moiety can influence the molecule's lipophilicity, electronic properties, and interactions with biological targets.

Table 1: Physicochemical Properties of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde

| Property | Value | Source |

| CAS Number | 110360-10-6 | [1] |

| Molecular Formula | C₁₃H₁₂O₃ | Manchester Organics |

| Molecular Weight | 216.23 g/mol | Manchester Organics |

| Predicted Boiling Point | 368.7±37.0 °C | EPA CompTox Chemicals Dashboard |

| Predicted Melting Point | 68.5 °C | EPA CompTox Chemicals Dashboard |

| Predicted LogP | 2.9 | EPA CompTox Chemicals Dashboard |

| Predicted Water Solubility | 0.041 g/L | EPA CompTox Chemicals Dashboard |

Note: The physicochemical properties listed are predicted values from the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard and should be confirmed by experimental data.

Synthesis and Characterization

Proposed Synthetic Routes

A. Meerwein Arylation

This method involves the reaction of a diazonium salt, generated from 4-ethoxyaniline, with furan-2-carbaldehyde in the presence of a copper catalyst.

B. Suzuki-Miyaura Cross-Coupling

A highly versatile and widely used method, the Suzuki-Miyaura cross-coupling would involve the reaction of 5-bromofuran-2-carbaldehyde with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling (Adapted)

This protocol is adapted from established procedures for the synthesis of similar 5-arylfuran derivatives.

Materials:

-

5-Bromofuran-2-carbaldehyde

-

4-Ethoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask, add 5-bromofuran-2-carbaldehyde (1 equivalent), 4-ethoxyphenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a 3:1 mixture of toluene and water.

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.

-

Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde.

Spectroscopic Characterization (Predicted)

As experimental spectra for 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde are not publicly available, the following are predicted spectroscopic characteristics based on the analysis of structurally related furan derivatives.

¹H NMR (Proton NMR):

-

Aldehyde proton: A singlet peak is expected in the downfield region, around δ 9.5-9.7 ppm.

-

Furan protons: Two doublet peaks corresponding to the protons on the furan ring are anticipated, typically in the range of δ 6.5-7.5 ppm.

-

Aromatic protons: The protons on the ethoxyphenyl ring will likely appear as two doublets in the aromatic region (δ 6.8-7.8 ppm).

-

Ethoxy protons: A quartet (for the -CH₂- group) and a triplet (for the -CH₃ group) are expected in the upfield region, around δ 4.1 and 1.4 ppm, respectively.

¹³C NMR (Carbon NMR):

-

Aldehyde carbon: A signal in the highly deshielded region of the spectrum, around δ 175-180 ppm.

-

Furan carbons: Signals for the furan ring carbons are expected between δ 110-160 ppm.

-

Aromatic carbons: The carbons of the ethoxyphenyl group will resonate in the aromatic region (δ 115-160 ppm).

-

Ethoxy carbons: The -CH₂- carbon will appear around δ 63 ppm, and the -CH₃ carbon will be in the upfield region, around δ 15 ppm.

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 216.

Infrared (IR) Spectroscopy:

-

A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group is expected around 1670-1700 cm⁻¹.

-

C-O-C stretching vibrations for the ether linkages will likely be observed in the 1250-1000 cm⁻¹ region.

-

C-H stretching vibrations of the aromatic and furan rings will appear around 3100-3000 cm⁻¹.

Potential Applications in Drug Development

The 5-substituted furan-2-carbaldehyde scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[2] The introduction of the 4-ethoxyphenoxy group in 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde is anticipated to confer favorable properties for drug development.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 5-arylfuran-2-carbaldehyde derivatives. These compounds often exert their effects through the induction of apoptosis (programmed cell death), a key mechanism for eliminating cancerous cells. The presence of an aryl group at the 5-position appears to be crucial for this activity. For instance, derivatives of 5-(4-chlorophenyl)furan have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis.

Proposed Mechanism of Action: Induction of Apoptosis

While the specific targets for 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde are yet to be identified, a plausible mechanism involves the activation of the intrinsic apoptotic pathway. This pathway is initiated by cellular stress and leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis.

Caption: Proposed intrinsic apoptosis pathway.

Antimicrobial Activity

Furan derivatives have a long history as antimicrobial agents. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell membrane integrity. The structural features of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde, particularly the combination of the furan ring and the lipophilic ethoxyphenoxy group, suggest potential for activity against a range of bacterial and fungal pathogens.

Antioxidant Activity

Some furan derivatives have been reported to possess antioxidant properties.[3] The electron-rich furan ring can potentially scavenge free radicals, which are implicated in a variety of disease states. Further investigation is warranted to determine the antioxidant potential of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde.

Experimental Workflow for Drug Discovery

The development of new therapeutic agents based on the 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde scaffold would typically follow a structured workflow from synthesis to biological evaluation.

Caption: General drug discovery workflow.

In-Silico Toxicity Prediction

Prior to extensive in vivo testing, computational (in silico) methods can be employed to predict the potential toxicity of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde.[4][5] These models use the chemical structure to estimate various toxicity endpoints, such as carcinogenicity, mutagenicity, and hepatotoxicity. While not a substitute for experimental testing, in-silico predictions can help to prioritize compounds and identify potential liabilities early in the drug discovery process.

Conclusion

5-(4-Ethoxyphenoxy)furan-2-carbaldehyde represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its structural features, combining the versatile furan-2-carbaldehyde core with a lipophilic ethoxyphenoxy substituent, suggest potential for significant biological activity. Drawing on the wealth of knowledge from related 5-arylfuran derivatives, this guide provides a solid foundation for initiating research into the synthesis, characterization, and biological evaluation of this intriguing molecule. Further investigation is highly encouraged to unlock its full therapeutic potential.

References

-

U.S. Environmental Protection Agency. CompTox Chemicals Dashboard - 5-(4-ethoxyphenyl)furan-2-carbaldehyde. [Link]

- Hassan, A. S., et al. (2014). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Journal of Chemical and Pharmaceutical Research, 6(7), 113-125.

- El-Gazzar, A. B. A., et al. (2009). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Bioorganic & Medicinal Chemistry, 17(13), 4585-4594.

- Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172.

- Cronin, M. T., et al. (2023). Making in silico predictive models for toxicology FAIR. Regulatory Toxicology and Pharmacology, 140, 105385.

-

MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

-

FooDB. Showing Compound Fur-2-aldehyde (FDB004219). [Link]

-

Journal of Medicinal and Chemical Sciences. Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. [Link]

- Wang, Y., et al. (2014). 5-hydroxymethyl-2-furfural and derivatives formed during acid hydrolysis of conjugated and bound phenolics in plant foods and the effects on phenolic content and antioxidant capacity. Journal of Agricultural and Food Chemistry, 62(20), 4754-4761.

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-hydroxymethyl-2-furfural and derivatives formed during acid hydrolysis of conjugated and bound phenolics in plant foods and the effects on phenolic content and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Making in silico predictive models for toxicology FAIR - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Substituted Furan-2-Carbaldehyde Derivatives in Drug Discovery: A Technical Guide

Executive Summary

The 5-substituted furan-2-carbaldehyde scaffold represents a "privileged structure" in medicinal chemistry, offering a unique balance of electronic richness and functional versatility. While historically overshadowed by their nitrogen-containing counterparts (pyrroles), these oxygen heterocycles have re-emerged as potent pharmacophores in antimicrobial and anticancer pipelines.

This guide provides a critical analysis of this scaffold, moving beyond basic synthesis to address the core challenges of metabolic liability and structure-activity relationship (SAR) tuning . It is designed for medicinal chemists seeking to leverage the furan moiety while mitigating the risks associated with its reactive nature.

The Pharmacophore: Electronic & Metabolic Profile

Structural Properties

The furan ring is a

-

H-Bonding: The aldehyde oxygen is a strong H-bond acceptor (HBA).

-

Ligand Efficiency: The planar geometry facilitates intercalation into DNA or stacking within hydrophobic enzyme pockets (e.g., tubulin).

The "Furan Defect": Metabolic Activation

A critical consideration in furan drug design is the potential for bioactivation. Cytochrome P450 enzymes (specifically CYP2E1 ) can oxidize the furan ring, leading to ring opening and the formation of reactive dicarbonyl species.

Key Mechanism: The enzymatic oxidation produces cis-2-butene-1,4-dial (BDA), a potent Michael acceptor that covalently modifies proteins and DNA, leading to hepatotoxicity.

Mitigation Strategy: Substitution at the C5 position is the primary method to block metabolic hotspots. Bulky or electron-withdrawing groups at C5 can sterically hinder CYP450 approach or electronically deactivate the ring toward oxidation.

Figure 1: The metabolic liability pathway of furan derivatives.[1] Successful drug design must maximize the GSH detoxification pathway while minimizing BDA formation through steric/electronic tuning at the C5 position.

Synthetic Architectures

The synthesis of these derivatives typically follows a divergent approach. The core furan ring is first functionalized at C5, followed by C2-aldehyde derivatization.[2][3]

Core Construction: The Suzuki-Miyaura Approach

While the Vilsmeier-Haack reaction is standard for formylating the furan ring, the introduction of complex aryl/heteroaryl groups at C5 is best achieved via Palladium-catalyzed cross-coupling.

Why Suzuki?

-

Tolerance: Compatible with the aldehyde functionality (unlike Grignard/Lithium reagents).

-

Diversity: Access to thousands of commercial boronic acids allows for rapid library generation.

Headgroup Derivatization: Schiff Bases

The C2-aldehyde is rarely the final pharmacophore due to rapid oxidation to carboxylic acid in vivo. It is typically converted to Schiff bases (imines) , hydrazones , or thiosemicarbazones . These derivatives improve lipophilicity and add additional binding motifs (e.g., metal chelation sites).

Figure 2: Divergent synthetic strategy for generating 5-substituted furan libraries.

Therapeutic Applications & Data

Antimicrobial Agents

Schiff bases of 5-nitrofuran-2-carbaldehyde (related to Nitrofurantoin) remain potent. However, recent work focuses on non-nitro derivatives to avoid mutagenicity.

Mechanism: Disruption of bacterial cell walls and inhibition of DNA gyrase.

Comparative Activity Data (MIC in µg/mL):

| Compound | Substituent (C5) | Derivatization (C2) | S. aureus | E. coli | C. albicans |

| Standard | - | Ciprofloxacin | 0.5 | 0.01 | - |

| Furan-1 | 4-Nitrophenyl | Thiosemicarbazone | 1.0 | 4.0 | 8.0 |

| Furan-2 | 4-Chlorophenyl | 4-Nitroaniline Schiff Base | 62.5 | >100 | 62.5 |

| Furan-3 | Methyl | 2-Mercaptoaniline Schiff Base | 12.5 | 25.0 | 12.5 |

Data synthesized from recent comparative studies [7, 13, 20]. Note the enhanced activity of thiosemicarbazones over simple Schiff bases.

Anticancer Agents (Tubulin Inhibition)

5-Aryl-furan-2-carbaldehyde derivatives function as tubulin polymerization inhibitors , binding to the colchicine site.

-

Key Insight: A 3,4,5-trimethoxyphenyl group at the C5 position mimics the A-ring of colchicine, significantly enhancing cytotoxicity against MCF-7 and HeLa cell lines [9].

-

Metal Complexes: Platinum(II) and Palladium(II) complexes of furan-thiosemicarbazones show cytotoxicity superior to Cisplatin in specific resistant lines, likely due to DNA intercalation facilitated by the planar furan ring [17].

Experimental Protocols

Protocol A: Synthesis of 5-(4-Chlorophenyl)furan-2-carbaldehyde (Suzuki Coupling)

A robust method for installing the C5-aryl group.

Reagents:

-

5-Bromo-2-furaldehyde (1.0 eq)

-

4-Chlorophenylboronic acid (1.2 eq)

-

Pd(dppf)Cl₂ (0.03 eq) - Chosen for stability over Pd(PPh₃)₄

-

K₂CO₃ (2.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

-

Degassing: In a microwave vial or round-bottom flask, combine the bromide, boronic acid, and base. Suspend in the solvent mixture. Sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd catalyst.

-

Catalysis: Add Pd(dppf)Cl₂ under Argon flow. Seal the vessel.

-

Reaction: Heat to 90°C for 4-6 hours (or 30 mins at 100°C in a microwave reactor).

-

Workup: Cool to RT. Dilute with EtOAc and wash with water (2x) and brine (1x). Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The product typically elutes as a yellow solid.

-

Validation: ¹H NMR should show the disappearance of the C5-proton doublet (~6.6 ppm) and appearance of aromatic signals.

Protocol B: General Schiff Base Condensation

Method for converting the aldehyde to a bioactive imine.

Reagents:

-

5-Substituted furan-2-carbaldehyde (1.0 eq)[2]

-

Primary Amine (e.g., 4-nitroaniline) (1.0 eq)

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalytic, 2-3 drops)

Procedure:

-

Dissolve the aldehyde and amine in minimal absolute ethanol.

-

Add catalytic acetic acid.

-

Reflux: Heat at 70-80°C for 2-4 hours. Monitoring: TLC (shift in Rf).

-

Isolation: Cool the mixture to 0°C (ice bath). The Schiff base often precipitates as crystalline needles.

-

Filtration: Filter the solid, wash with cold ethanol and diethyl ether.

-

Recrystallization: If necessary, recrystallize from hot ethanol.

References

-

BenchChem. (2025).[3][4][5] An In-depth Technical Guide to the Synthesis of 5-Propylfuran-2-carbaldehyde from 2-Propylfuran. Link

-

MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Link

-

BenchChem. (2025).[3][4][5] An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications. Link

-

BenchChem. (2025).[4][5] A Technical Guide to Substituted Furan-2-Carbaldehydes in Drug Discovery. Link

-

NIH. (2012). Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes. Link

-

ResearchGate. (2025). Mechanistic and predictive studies on the oxidation of furans by cytochrome P450. Link

-

ACG Publications. (2024). Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases. Link

-

ResearchGate. (2020). Spectral, DFT, molecular docking and antibacterial activity studies of Schiff base derived from furan-2-carbaldehyde. Link

-

NIH. (2011). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Link

-

NIH. (2021). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators. Link

-

Rasayan Journal. (2009). Synthesis and Antimicrobial Activities of Some Novel Schiff Bases of 5-Substituted Isatin Derivatives. Link

-

Orient Journal of Chemistry. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds. Link

-

Medires Publishing. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Link

-

IJABBR. (2024). Furan: A Promising Scaffold for Biological Activity. Link

-

ACS. (2009). Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-dial-Lysine Cross-Links. Link

-

BenchChem. (2025). A Comparative Guide to 5-(3-Fluorophenyl)furan-2-carbaldehyde and Its Derivatives. Link

-

CRIS Ulima. (2023). New complexes of platinum (II) and palladium (II) with derivatives of furan-2-carbaldehyde thiosemicarbazone. Link

-

MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Link

-

IJPS Journal. (2025). Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. Link

-

FUD. (2020). Synthesis, Characterization and Antimicrobial Studies of Schiff Base Derived from 2-Mercaptoaniline and 2-Furaldehyde. Link

Sources

An In-Depth Technical Guide to the Therapeutic Potential of Ethoxyphenoxy Furan Scaffolds

Introduction: The Furan Scaffold as a Privileged Structure in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to serve as a bioisostere for other aromatic systems like phenyl rings make it a "privileged scaffold" in drug design.[2] Furan derivatives are prevalent in numerous natural products with potent biological activities and are core components of several FDA-approved drugs, underscoring their therapeutic relevance.[2] The versatility of the furan nucleus allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to enhance efficacy and reduce toxicity.[1][2]

This guide provides a comprehensive technical overview of a specific and highly promising class of furan derivatives: ethoxyphenoxy furan scaffolds . We will delve into their synthesis, explore their significant therapeutic potential, particularly in oncology, elucidate their mechanism of action, and analyze their structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their therapeutic discovery programs.

The Emergence of Ethoxyphenoxy Furan Scaffolds

Among the vast landscape of furan derivatives, the ethoxyphenoxy furan scaffold has emerged as a particularly compelling structure. This guide will focus primarily on the benzo[b]furan subclass, which has been the subject of extensive research. The core structure features a benzofuran ring system linked to a substituted phenoxy moiety, with a crucial ethoxy group substitution on the benzofuran ring. As we will explore, this specific combination of structural features imparts potent and selective biological activity.

Synthesis of Ethoxyphenoxy Furan Scaffolds: A Step-by-Step Protocol

The synthesis of ethoxyphenoxy furan scaffolds, particularly the highly active 2-amino-3-aroylbenzo[b]furan derivatives, can be achieved through a multi-step process. The following protocol is a representative example for the synthesis of a potent member of this class, 6-ethoxy-2-amino-3-(3',4',5'-trimethoxybenzoyl)benzo[b]furan.

Representative Synthesis Workflow

Caption: General workflow for the synthesis of amino-aroylbenzo[b]furans.

Detailed Experimental Protocol: Synthesis of 6-ethoxy-2-amino-3-(3',4',5'-trimethoxybenzoyl)benzo[b]furan

This protocol is adapted from established synthetic routes for analogous compounds.[3][4]

Step 1: Synthesis of the Nitro-substituted Benzofuran Intermediate

-

To a solution of the appropriately substituted 2-hydroxyacetophenone (e.g., 1-(5-ethoxy-2-hydroxy-4-nitrophenyl)ethanone) in acetone, add anhydrous potassium carbonate.

-

To this mixture, add 2-bromo-1-(3',4',5'-trimethoxyphenyl)ethanone.

-

Heat the reaction mixture to reflux and maintain for 18 hours.

-

After cooling, filter the mixture and concentrate the filtrate under reduced pressure.

-

The resulting crude product is the nitro-substituted 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan derivative.

Step 2: Reduction of the Nitro Group

-

Suspend the crude nitro-derivative from Step 1 in ethanol.

-

Add iron powder and a solution of 37% hydrochloric acid in water.

-

Heat the mixture to reflux for 3 hours.

-

Monitor the reaction by thin-layer chromatography until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amino-derivative.

Step 3: Purification

-

Purify the crude amino-derivative by column chromatography on silica gel to obtain the final product, 6-ethoxy-2-amino-3-(3',4',5'-trimethoxybenzoyl)benzo[b]furan.

Therapeutic Potential: A Focus on Anticancer Activity

The most significant therapeutic potential of ethoxyphenoxy furan scaffolds identified to date is in the realm of oncology. Specifically, these compounds have demonstrated remarkable potency as inhibitors of tubulin polymerization, a clinically validated target for cancer chemotherapy.

Inhibition of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. They are dynamic polymers of α- and β-tubulin heterodimers. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making them an attractive target for anticancer drugs.

Ethoxyphenoxy furan derivatives have been shown to be potent inhibitors of tubulin polymerization.[5] They exert their effect by binding to the colchicine site on β-tubulin, which prevents the assembly of tubulin heterodimers into microtubules. This leads to the depolymerization of existing microtubules and the disruption of the mitotic spindle, ultimately inducing cell cycle arrest in the G2/M phase and triggering apoptosis.

Caption: Mechanism of action of ethoxyphenoxy furan scaffolds as tubulin polymerization inhibitors.

In Vitro and In Vivo Efficacy

Numerous studies have demonstrated the potent in vitro antiproliferative activity of ethoxyphenoxy furan scaffolds against a wide range of cancer cell lines. The most promising compounds exhibit IC50 values in the nanomolar and even picomolar range.

For instance, the compound 6-ethoxy-2-amino-3-(3',4',5'-trimethoxybenzoyl)benzo[b]furan has shown remarkable antiproliferative activity, with an IC50 of 5 pM against the Daoy medulloblastoma cell line.[5] Importantly, this compound was found to be largely non-toxic to healthy human lymphocytes and astrocytes, suggesting a favorable therapeutic window.[5]

In vivo studies have further validated the potential of these compounds. In a syngeneic murine mammary tumor model, the aforementioned compound demonstrated higher potency at a dose of 15 mg/kg compared to the reference compound combretatin A-4 phosphate at 30 mg/kg.[5]

| Compound | Cancer Cell Line | IC50 (nM) | Reference |

| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan | Various | 1.2 - 6.3 | [5] |

| 6-ethoxy-2-amino-3-(3',4',5'-trimethoxybenzoyl)benzo[b]furan | Daoy | 0.005 | [5] |

| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan | Various | 16 - 24 | [4] |

Structure-Activity Relationship (SAR)

The potent anticancer activity of ethoxyphenoxy furan scaffolds is highly dependent on their specific chemical structure. Key SAR findings include:

-

Substitution at the C-6 Position: The presence of an ethoxy or methoxy group at the C-6 position of the benzo[b]furan ring is crucial for maximal activity.[4][5]

-

The 3',4',5'-Trimethoxybenzoyl Moiety: This group is a key pharmacophore that mimics the trimethoxyphenyl ring of combretastatin A-4, a well-known tubulin inhibitor.

-

The Linker at the C-2 Position: A carbonyl linker between the benzofuran ring and the trimethoxybenzoyl group is generally more effective than other linkers like carbinol or methylene.[5]

-

Substitution at the C-3 Position: The addition of a methyl or amino group at the C-3 position can further enhance antiproliferative activity.[4][5]

Other Potential Therapeutic Applications

While the primary focus of research on ethoxyphenoxy furan scaffolds has been on their anticancer properties, the broader class of furan and benzofuran derivatives has shown promise in several other therapeutic areas. Further investigation is warranted to determine if ethoxyphenoxy furan derivatives share these activities.

-

Anti-inflammatory Activity: Furan derivatives have been shown to inhibit cyclooxygenase (COX) enzymes and reduce inflammation.[1] Some natural furan derivatives exert their anti-inflammatory effects by modulating signaling pathways such as MAPK and PPAR-ɣ.[6]

-

Antimicrobial Activity: The furan ring is a component of the well-known antibiotic nitrofurantoin.[1] Various furan derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species.[6][7]

-

Neuroprotective Potential: Furan-containing compounds are being explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[8] Their proposed mechanisms include antioxidant and anti-inflammatory properties that can mitigate neuroinflammation.[8][9] Benzofuran scaffolds, in particular, have been identified as having strong neuroprotective properties.[10]

Conclusion and Future Directions

Ethoxyphenoxy furan scaffolds represent a highly promising class of compounds with significant therapeutic potential, particularly as potent and selective anticancer agents. Their well-defined mechanism of action as tubulin polymerization inhibitors, coupled with impressive in vitro and in vivo efficacy, makes them attractive candidates for further drug development.

Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their drug-like characteristics. Further exploration of their potential in other therapeutic areas, such as inflammatory and neurodegenerative diseases, is also warranted. The continued investigation of this versatile scaffold holds great promise for the discovery of novel and effective therapies for a range of human diseases.

References

-

Romagnoli, R., et al. (2020). Design, synthesis, in vitro and in vivo biological evaluation of 2-amino-3-aroylbenzo[b]furan derivatives as highly potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 200, 112448. Available from: [Link]

-

Desai, N. C., Jethawa, A. M., & Monapara, J. (2023). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Indian Journal of Chemistry, 62B, 827-833. Available from: [Link]

-

Wang, X., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8568. Available from: [Link]

-

Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 451–463. Available from: [Link]

-

Bouchal, B., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(9), 1269. Available from: [Link]

-

Desai, N. C., Jethawa, A. M., & Monapara, J. (2023). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Indian Journal of Chemistry, 62B, 827-833. Available from: [Link]

-

Romagnoli, R., et al. (2010). Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis. Journal of Medicinal Chemistry, 53(12), 4647–4658. Available from: [Link]

-

Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 451–463. Available from: [Link]

-

Pal, P. (2022). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. In New Aspects in Medicinal Chemistry. IntechOpen. Available from: [Link]

-

orientjchem.org. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available from: [Link]

-

González-Ramírez, J. E., et al. (2020). Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers in Chemistry, 8, 59. Available from: [Link]

-

Lee, Y., et al. (2017). Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans. Journal of Medicinal Chemistry, 60(10), 4271–4286. Available from: [Link]

-

Singh, P., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Current Medicinal Chemistry, 31. Available from: [Link]

-

ResearchGate. (2025). Preparation and reactions of 2-amino-3-cyano-4,5-bis(3,4-methylenedioxybenzyl)furan. Available from: [Link]

-

ResearchGate. (2025). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Available from: [Link]

Sources

- 1. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial Activity of Novel Furanonaphthoquinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Novel Furan-Based Aldehydes for Medicinal Chemistry Libraries

Executive Summary: The Furan Renaissance

The furan scaffold has evolved from a simple biomass byproduct into a sophisticated tool for medicinal chemists. While historically viewed with caution due to metabolic liabilities associated with the parent furan ring, modern substitution strategies have unlocked its potential as a bioisostere for phenyl and thiophene rings .

This guide focuses on novel furan-based aldehydes —specifically those accessing the challenging 3- and 4-positions or possessing unique bio-derived functionality—as high-value starting materials for diversity-oriented synthesis (DOS). We explore their design, de novo synthesis, and application in generating libraries with enhanced physicochemical profiles.

Strategic Design: Bioisosterism & Liability Management

The Bioisosteric Advantage

Furan-based aldehydes offer distinct advantages over their benzenoid counterparts:

-

Reduced Lipophilicity: The oxygen atom lowers logP compared to a phenyl ring, improving solubility.

-

Hydrogen Bonding: The ether oxygen acts as a weak hydrogen bond acceptor (HBA), offering unique binding vectors.

-

Geometry: The C-O-C bond angle (~106°) alters the vector of substituents compared to the 120° of benzene, allowing for "vector scanning" in SAR studies.

Structural Alerts & Mitigation

Critical Insight: Unsubstituted furan rings are prone to metabolic activation by CYP450 (specifically CYP2E1) to reactive cis-2-butene-1,4-dial, a cytotoxic metabolite.

-

Mitigation Strategy: Blocking the 2- and 5-positions (e.g., with the aldehyde and a distinct R-group) significantly reduces this risk. Electron-withdrawing groups (EWGs) further stabilize the ring against oxidative opening.

Synthetic Methodologies: Accessing Novel Scaffolds

We categorize these novel aldehydes into two classes: Bio-Derived Upgrades (functionalizing HMF) and De Novo Constructs (building the ring).

Class A: Bio-Derived Upgrades (The 2,5-Axis)

Starting from 5-hydroxymethylfurfural (HMF), we access 2,5-diformylfuran (DFF) and its desymmetrized analogs.

-

Target: 5-(Chloromethyl)furan-2-carbaldehyde (versatile electrophile).

-

Target: 5-Formylfuran-2-carboxylic acid (bifunctional acid/aldehyde).

Class B: De Novo Constructs (The 3,4-Axis)

Accessing the 3- and 4-positions is difficult via electrophilic aromatic substitution due to the directing power of the oxygen. We utilize Metalloradical Cyclization to construct these regioselectively.[1]

Diagram 1: Synthetic Strategy Workflow

Caption: Dual-stream workflow accessing both bio-derived 2,5-substituted furans and de novo 3,4-polysubstituted scaffolds.

Experimental Protocols

Protocol 1: Cobalt(II)-Catalyzed Synthesis of 3,4-Disubstituted Furan-2-Carbaldehydes

Rationale: This protocol uses metalloradical catalysis (MRC) to couple alkynes with diazoacetates, bypassing the limitations of electrophilic substitution.

Materials:

-

Aryl alkyne (1.0 equiv)

-

Ethyl diazoacetate (1.2 equiv)

-

[Co(P1)] Catalyst (0.05 equiv) - Cobalt(II) porphyrin complex

-

Solvent: Toluene (anhydrous)

Step-by-Step Procedure:

-

Setup: In a flame-dried Schlenk tube under N2 atmosphere, dissolve the aryl alkyne (1.0 mmol) and [Co(P1)] catalyst (0.05 mmol) in anhydrous toluene (5 mL).

-

Addition: Heat the solution to 80°C. Add ethyl diazoacetate (1.2 mmol) dropwise over 20 minutes using a syringe pump to prevent diazo homocoupling.

-

Reaction: Stir at 80°C for 4 hours. Monitor consumption of diazo compound via TLC (disappearance of yellow spot) or IR (disappearance of diazo peak at ~2100 cm⁻¹).

-

Formylation (Vilsmeier-Haack):

-

Cool the reaction mixture to 0°C.

-

Add POCl3 (1.5 equiv) and DMF (1.5 equiv) dropwise.

-

Warm to RT and stir for 2 hours.

-

Quench with saturated NaOAc solution.

-

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine. Dry over Na2SO4.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Validation Check:

-

1H NMR: Look for the distinct singlet of the furan ring proton at the C5 position (~7.5-8.0 ppm) and the aldehyde proton (~9.5-10.0 ppm).

Protocol 2: Stabilization & Purification of Furan Aldehydes

Rationale: Furan aldehydes are sensitive to autoxidation (forming carboxylic acids) and polymerization (humins) upon exposure to light and acid traces.[2]

Procedure:

-

Acid Neutralization: Prior to distillation or column chromatography, wash the crude organic phase with 5% NaHCO3. Residual acid catalyzes polymerization.

-

Additives: For long-term storage, add 0.1% BHT (Butylated hydroxytoluene) as a radical scavenger.

-

Storage: Store under Argon at -20°C in amber vials.

-

Re-purification: If the compound turns dark brown/black (formation of humins), filter through a short pad of basic alumina before use.

Library Generation: The "Click" Potential

Furan aldehydes serve as linchpins for multicomponent reactions (MCRs).

The Groebke-Blackburn-Bienaymé (GBB) Reaction

Reaction of furan-2-carbaldehyde with 2-aminopyridines and isonitriles yields imidazo[1,2-a]pyridines . The furan ring provides a unique lipophilic vector in the binding pocket.

Reductive Amination (Schiff Base Reduction)

A high-yield route to secondary amines, crucial for optimizing solubility.

Diagram 2: Library Diversity Generation

Caption: Divergent synthesis pathways converting furan aldehydes into three distinct pharmacological classes.

Quantitative Data: Physicochemical Comparison

Table 1: Furan vs. Phenyl Bioisosteres Comparison of 4-substituted derivatives.

| Property | Phenyl-Aldehyde | Furan-2-Aldehyde | Impact on Drug Design |

| LogP | 1.48 | 0.85 | Improved water solubility. |

| tPSA (Ų) | 17.07 | 30.21 | Enhanced polar interactions. |

| C-X-C Angle | 120° | ~106° | Altered substituent vector; access to new pocket regions. |

| Metabolic Stability | High (generally) | Moderate (requires blocking) | Furan requires C5-blocking to prevent ring opening. |

References

-

Moussa, S. A., et al. (2025).[3][4] Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. PubMed Central. [Link]

-

Galkin, K. I., & Sandulenko, I. V. (2025).[5] Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. Molecules, MDPI. [Link]

-

Xu, et al. (2019). Synthesis of polysubstituted furans from sulfur ylides and alkynes. ResearchGate. [Link]

-

National Institutes of Health (NIH). (2024). Bioisosteres in Drug Design: Tactical Applications. PubMed. [Link]

Sources

- 1. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation [scirp.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

5-(4-Ethoxyphenoxy)furan-2-carbaldehyde molecular weight and formula

An In-depth Technical Guide to 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde: Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract

5-(4-Ethoxyphenoxy)furan-2-carbaldehyde belongs to the class of 5-substituted furan-2-carbaldehydes, a group of heterocyclic organic compounds that have attracted considerable attention in medicinal chemistry. The furan ring serves as a versatile and "privileged" scaffold, and its substitution at the C5 position with an aryloxy group allows for significant modulation of the molecule's physicochemical and biological properties.[1][2][3] This guide provides a comprehensive technical overview of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde, detailing its molecular characteristics, a robust synthetic protocol for its preparation, methods for its spectroscopic characterization, and its potential applications in the field of drug discovery and development. The aldehyde functionality at the C2 position provides a crucial handle for further chemical elaboration, making this compound a valuable building block for creating more complex therapeutic agents.[1]

Physicochemical Properties and Molecular Structure

The molecular structure of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde incorporates three key functional units: a furan ring, an aldehyde group, and an ethoxyphenoxy ether linkage. The electron-rich furan ring is an aromatic heterocycle whose unique electronic properties make it a valuable pharmacophore.[4] The aldehyde group is a reactive site suitable for a wide range of chemical transformations, while the ethoxyphenoxy moiety significantly influences the molecule's lipophilicity, steric profile, and potential for hydrogen bonding interactions, all of which are critical for receptor binding and pharmacokinetic properties.

Table 1: Physicochemical Data for 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde

| Property | Value | Source/Method |

| Molecular Formula | C₁₃H₁₂O₄ | Calculated |

| Molecular Weight | 232.23 g/mol | Calculated |

| IUPAC Name | 5-(4-ethoxyphenoxy)furan-2-carbaldehyde | IUPAC Nomenclature |

| Functional Groups | Aldehyde, Ether, Furan | Structural Analysis |

| Physical Form | Expected to be a solid at STP | Comparison with analogs[5] |

Note: While specific experimental data for this exact molecule is not widely published, these properties are derived from its chemical structure and data from closely related analogs. The molecular formula for the related compound 5-(4-ethoxyphenyl)furan-2-carbaldehyde is C₁₃H₁₂O₃.[6]

Synthesis and Purification

The formation of the aryl-ether bond between the furan ring and the ethoxyphenol is the key step in synthesizing 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde. While various methods exist for C-C bond formation on furan rings, such as Suzuki couplings, the C-O ether linkage is most effectively achieved through a copper-catalyzed cross-coupling reaction, specifically the Ullmann condensation.[1][7]

Causality Behind Experimental Choices

The Ullmann condensation is the preferred method for this transformation due to its proven efficacy in forming diaryl ethers, especially when one of the aromatic rings is a heterocyclic system.[7][8] This reaction typically involves the coupling of an aryl halide (in this case, 5-bromofuran-2-carbaldehyde) with a phenol (4-ethoxyphenol) in the presence of a copper catalyst and a base.[7] The choice of a copper catalyst is historical and mechanistically crucial for facilitating the nucleophilic substitution on the aryl halide, which is otherwise unreactive under standard conditions.[9] A high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is used to ensure the solubility of the reactants and to achieve the high temperatures often required for the reaction to proceed efficiently.[7]

Detailed Experimental Protocol: Synthesis via Ullmann Condensation

This protocol describes a representative method for the synthesis of 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde.

Materials:

-

5-Bromofuran-2-carbaldehyde

-

4-Ethoxyphenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromofuran-2-carbaldehyde (1.0 eq), 4-ethoxyphenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 5-bromofuran-2-carbaldehyde.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove insoluble inorganic salts.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 5-(4-Ethoxyphenoxy)furan-2-carbaldehyde.

Workflow Visualization

Caption: Synthesis and Purification Workflow.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized product, a suite of spectroscopic techniques must be employed. The data below are predicted values based on the analysis of furan derivatives and standard spectroscopic principles.[10]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aldehyde proton (a singlet around δ 9.5-9.7 ppm), the furan ring protons (two doublets between δ 6.5-7.5 ppm), the aromatic protons of the ethoxyphenyl group (two doublets in the aromatic region, δ 6.9-7.2 ppm), and the ethyl group protons (a quartet around δ 4.1 ppm and a triplet around δ 1.4 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will feature a characteristic signal for the aldehyde carbonyl carbon (δ 175-180 ppm).[10] Other signals will correspond to the carbons of the furan ring, the ethoxyphenyl ring, and the ethyl group.

-

IR (Infrared) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde is expected around 1670-1700 cm⁻¹.[10] Additional characteristic peaks will include C-O-C stretching vibrations for the ether linkages and C=C stretching for the aromatic rings.[11]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 232.23. Fragmentation patterns would likely involve the loss of the aldehyde group or cleavage of the ether bond.

Relevance and Applications in Drug Discovery

The furan scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous bioactive natural products and FDA-approved drugs.[3] It often serves as a bioisostere for a phenyl ring, offering distinct electronic and steric properties that can enhance metabolic stability and receptor interactions.[2]

Versatile Pharmacophore: Furan derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][4][12][13] The incorporation of the furan nucleus is a well-established strategy in the design of novel therapeutic agents.[12]

Chemical Handle for Derivatization: The aldehyde group at the C2 position is a key functional handle, enabling further chemical modifications through reactions like condensation, oxidation, reduction, or the formation of imines and oximes. This allows for the construction of larger, more complex molecules and the exploration of structure-activity relationships (SAR) in a drug discovery program.[1] The 5-(4-ethoxyphenoxy) substituent can be systematically varied to optimize pharmacokinetic properties and target engagement.

Potential Mechanism of Action: Many furan-containing anticancer agents exert their effect by inducing apoptosis (programmed cell death). This can occur through various signaling cascades, often involving the mitochondria. The compound may trigger mitochondrial stress, leading to the release of cytochrome c, which in turn activates a cascade of caspase enzymes that execute the apoptotic program.

Caption: Potential Apoptotic Pathway.

Conclusion

5-(4-Ethoxyphenoxy)furan-2-carbaldehyde is a structurally significant molecule that combines the versatile furan scaffold with an aldehyde functional handle and a tunable aryloxy substituent. Its synthesis is accessible through established copper-catalyzed methods, and its structure can be unequivocally confirmed with standard spectroscopic techniques. As a member of a class of compounds with proven and diverse biological activities, it represents a valuable building block for researchers and scientists in drug development, offering a promising starting point for the design of novel therapeutics.

References

-

Orient J Chem. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

-

DergiPark. Biological Activity Studies of Some Synthesized Novel Furan and Pyran Derivatives. [Link]

-

International Journal of Research in Engineering and Science. Furan: A Promising Scaffold for Biological Activity. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

ResearchGate. Facile synthesis of 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid using ceric ammonium nitrate. [Link]

-

ACS Publications. Ullmann-Type Intramolecular C–O Reaction Toward Thieno[3,2-b]furan Derivatives with up to Six Fused Rings. [Link]

-

Al-Qadisiyah Journal of Medical and Applied Sciences. A Review on Biological and Medicinal Significance of Furan. [Link]

-

D'Auria, M. AN IMPROVED SYNTHETIC METHOD FOR 5-ARYI-2-FURANCARBALDEHYDE. [Link]

-

Liang, Y. et al. Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. [Link]

-

Ghatge, M. S. et al. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. [Link]

-

Organic Chemistry Portal. Furan synthesis. [Link]

-

Považanec, F. et al. Furan derivatives. CVI. Infrared, ultraviolet, and Raman spectra of substituted 5-phenyl-2-furonitiiles. [Link]

-

Van Allen, D. REINVESTIGATNG THE ULLMANN REACTION. [Link]

-

Chen, J. R. et al. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. [Link]

-

PubChem. Ethyl 5-(4-ethoxyphenyl)furan-2-carboxylate. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. [Link]

-

SCIENCE & INNOVATION. ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION. [Link]

-

Frontiers in Chemistry. Synthesis and Mesomorphic and Electrical Investigations of New Furan Liquid Crystal Derivatives. [Link]

-

MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. orientjchem.org [orientjchem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijabbr.com [ijabbr.com]

- 5. 5-(4-methoxy-phenyl)-furan-2-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 9. people.umass.edu [people.umass.edu]

- 10. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d [mdpi.com]

- 11. scientists.uz [scientists.uz]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

biological activity of 5-aryloxyfuran-2-carboxaldehyde derivatives

An In-depth Technical Guide to the Biological Activity of 5-Aryloxyfuran-2-carboxaldehyde Derivatives

Abstract

The furan ring represents a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Among its derivatives, 5-aryloxyfuran-2-carboxaldehydes have emerged as a promising class of molecules for therapeutic agent development. The introduction of an aryloxy moiety at the 5-position of the furan-2-carboxaldehyde core allows for extensive structural diversification, enabling the fine-tuning of physicochemical properties and biological targets. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will explore the causality behind experimental designs, provide detailed, field-proven protocols, and synthesize data to illuminate the therapeutic potential of this versatile chemical class.

Introduction: The Furan Scaffold in Drug Discovery

Heterocyclic compounds are cornerstones of modern pharmacology. The furan nucleus, an electron-rich five-membered aromatic ring containing an oxygen atom, is a structural motif found in many natural products and synthetic drugs.[1] Its unique electronic and steric properties make it an attractive starting point for designing novel therapeutic agents. The aldehyde group at the C2 position serves as a crucial functional handle, facilitating a variety of chemical transformations to build more complex molecular architectures.[1]

The addition of a substituted aryl group via an ether linkage at the C5 position (an aryloxy group) significantly influences the molecule's lipophilicity, electronic distribution, and steric profile. This modification can enhance interactions with biological targets, improve membrane permeability, and ultimately modulate the compound's efficacy and selectivity. This guide delves into the synthesis and multifaceted biological activities of these 5-aryloxyfuran-2-carboxaldehyde derivatives.

Synthetic Strategies and Methodologies

The synthesis of 5-aryloxyfuran-2-carboxaldehyde derivatives typically involves the formation of an ether linkage between a 5-substituted furan-2-carboxaldehyde and a phenol. A common and effective method is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.

Experimental Protocol 1: Synthesis via Ullmann Condensation

This protocol describes a general method for the synthesis of 5-aryloxyfuran-2-carboxaldehyde derivatives from 5-bromofuran-2-carboxaldehyde and a substituted phenol.

Rationale: The copper catalyst facilitates the coupling between the aryl halide (5-bromofuran-2-carboxaldehyde) and the nucleophile (phenoxide ion). The base is essential for deprotonating the phenol, generating the reactive phenoxide. A high-boiling point polar aprotic solvent like DMF or DMSO is used to ensure the reactants remain in solution at the required reaction temperature.

Materials:

-

5-Bromofuran-2-carbaldehyde

-

Substituted Phenol (e.g., 4-chlorophenol, 4-methoxyphenol)

-

Copper(I) iodide (CuI)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

To a dry round-bottom flask under an inert nitrogen atmosphere, add the substituted phenol (1.2 equivalents), potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).

-

Add anhydrous DMF to the flask to dissolve the solids.

-

Add 5-bromofuran-2-carbaldehyde (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to 120-140 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-aryloxyfuran-2-carboxaldehyde derivative.

Caption: Inhibition of the NF-κB inflammatory pathway.

Quantitative Data:

| Compound | Target/Assay | IC₅₀ (µM) / Effect | Reference |

| Amide Schiff base of 5-(4-Cl-Ph)-furan-2-carboxaldehyde | COX-2 Inhibition | 1.80 | |

| Amide Schiff base of 5-(4-Cl-Ph)-furan-2-carboxaldehyde | COX-1 Inhibition | 63.23 | |

| 5-Hydroxymethylfurfural | NO Production in RAW 264.7 cells | Dose-dependent reduction | |

| Vitex rotundifolia compounds | IL-8 Production in HT-29 cells | Potent inhibition |

Experimental Protocol 4: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages to produce large amounts of nitric oxide (NO), a key inflammatory mediator, via the enzyme iNOS. This assay measures the ability of a compound to inhibit this process by quantifying the amount of nitrite (a stable breakdown product of NO) in the cell culture supernatant using the Griess reagent.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete growth medium (DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds (dissolved in DMSO)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium Nitrite (NaNO₂) standard

-

24-well or 96-well culture plates

Step-by-Step Procedure:

-

Seed RAW 264.7 cells in a culture plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.

-

Incubate in the dark at room temperature for 10-15 minutes. A purple/magenta color will develop.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Calculate the percentage of NO inhibition for each compound concentration relative to the vehicle control.

Future Perspectives

The 5-aryloxyfuran-2-carboxaldehyde scaffold is a highly versatile platform for the development of novel therapeutic agents. The available data, particularly from closely related 5-aryl analogs, strongly suggests significant potential in oncology, infectious diseases, and inflammation. Future research should focus on synthesizing diverse libraries of these compounds to establish robust Structure-Activity Relationships (SAR). Key areas for exploration include modifying the substitution pattern on the pendant aryl ring to optimize potency and selectivity, and derivatizing the C2-aldehyde into other functional groups like hydrazones, oximes, or Schiff bases to explore new biological targets. In vivo studies in relevant animal models will be the critical next step to validate the therapeutic potential of the most promising candidates identified through in vitro screening.

References

- An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQ3mJ8UHoJMjl_PV74RMtgtw-TUDYS9e6uw4OC82cg_H-ZPla9doOh6L047LgJ-93YgNZUi3teOOWxRqIQkBlJQHbYX5B1HlPb-3yG3mMq02o6-NHUYwfzMckksa7y9YYcUNLqhpF_jgcSQm2td9OvuX66Q_NSRL9-X3EkGqzz20SKK2sAIEmlytGTGqsVpitu9s5gr1wZeWYjrKfKAmDovET4gb1YeXFoDv9E-cy9eathR8VdvhgJubs6Q09tKMCoTFONHGFJr51VS22-iR-_PsMvHjHivgo=]

- Application Notes and Protocols: Screening of 5-(4-Bromophenyl)furan-2-carbaldehyde Derivatives for Biological Activity. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ579atuOLRhdb-2R2HxYwPy1XOM_p7tsb6TReV0ODlHRgTpXrjOyYjLjVO_6Fm937Z8l3EbqPfEM1phElGrMeYPk9_Vtf6niy1eMRNLostBb6CJPofIRDpxo-5gXm59lJb1pzADbEYbmD0CpMkHrvu2DH4AYHwbmuWPaQdPFeXSO-yBhHfXuLJNjNUnhLyk4gRq7hHuELBzi6Lu-KPEi89dscbtIB662a9rKmHo-QrL6TYL1HG_RF265_ovBSriQQVnq67b6ADccGTQ80N6IwUrFh]

- Facile synthesis of 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid using ceric ammonium nitrate. ResearchGate. [URL: https://www.researchgate.

- Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. ResearchGate. [URL: https://www.researchgate.net/publication/373859062_Novel_Thiosemicarbazone_Derivatives_from_Furan-2-Carbaldehyde_Synthesis_Characterization_Crystal_Structures_and_Antibacterial_Antifungal_Antioxidant_and_Antitumor_Activities]

- Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9685098/]

- Application Notes and Protocols for 5-Propylfuran-2-carbaldehyde in Medicinal Chemistry. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5XU2shRYiYHnjToVuvQC6JQBj6FpLLJt-HgAsGOukKGipB7AtkLrflXUtiBUy3lGLwuaDe0vKUQwF8UHGGz9X1DyOC9A_a9TKIuKF3boTZ_cYEHUZ9GB9keZJrR-WQD--DxPZHuckcoRYsJEV_vW4KZDfVctyatPX4ZnsgWTukTPBQCm-iL2yhCDlS4jiOQ5dA7fOmyzvwS9u4cYV9fFILy2zx6Aoy-OTY8l-mIWjaWkVrg0=]

- 5-(4-Chloro-phenyl)-furan-2-carboxaldehyde as anti-inflammatory agents Synthesis of Novel Amide Containing Schiffs Bases of 5-(4-Chloro-Phenyl)-Furan-2-Carboxaldehyde: Their In Vivo Anti-Inflammatory, Antioxidant and Antinociceptive Activities with Ulcerogenic Risk Evaluation. ResearchGate. [URL: https://www.researchgate.

- extracted immunomodulatory agents exhibit anti-inflammatory response activity in the hACE2 acute lung injury. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/extracted-immunomodulatory-agents-exhibit-response-Li-Chang/e78167f185c742308728d7a8d56358514112e36d]

- Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8950858/]

- 5-(4-Bromophenyl)furan-2-carbaldehyde in the Development of Antitumor Agents. Benchchem. [URL: https://www.benchchem.com/application-notes/5-4-bromophenyl-furan-2-carbaldehyde-in-the-development-of-antitumor-agents]

- Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d2ra07676d]

- Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318850/]

- Examples of furan derivatives with biological activity. ResearchGate. [URL: https://www.researchgate.net/figure/Examples-of-furan-derivatives-with-biological-activity_fig1_378033061]

- 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. [URL: https://www.researchgate.net/publication/359851677_5-Phenyl-2-furaldehyde_Synthesis_reactions_and_biological_activities]

- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270635/]

- In vitro antioxidant and antiproliferative activities of 5-hydroxymethylfurfural. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24107143/]

- Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones. Karger Publishers. [URL: https://www.karger.com/Article/Abstract/220846]

- 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof. Google Patents. [URL: https://patents.google.

- Anti-Inflammatory Activity of Compounds Derived from Vitex rotundifolia. MDPI. [URL: https://www.mdpi.com/1420-3049/28/4/1666]

- Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11019195/]

- 5-(Hydroxymethyl)furan-2-carbaldehyde. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960304/]

- Anti-inflammatory properties of plant-derived organosulfur compounds: Insights from sulforaphane and allicin. Scripta Scientifica Pharmaceutica. [URL: https://sps.mu-varna.bg/index.php/sps/article/view/100]

- The Mechanism of the Photochemical Conversion of 5-Bromo-2-furancarboxyaldehyde into the Corresponding 5-Aryl Derivatives: Evidence for Exciplex Formation. ResearchGate. [URL: https://www.researchgate.

- 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6359235/]

- Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/28/18/6641]

- 5-Aryl-2-(2-hydroxyphenyl)furan-3-carbaldehyde: Synthesis and study on its ring-chain tautomerism. ResearchGate. [URL: https://www.researchgate.net/publication/282142232_5-Aryl-2-2-hydroxyphenylfuran-3-carbaldehyde_Synthesis_and_study_on_its_ring-chain_tautomerism]

Sources

literature review on furan-2-carbaldehyde ether derivatives

An In-depth Technical Guide to Furan-2-carbaldehyde Ether Derivatives: Synthesis, Characterization, and Therapeutic Potential

Abstract

Furan-2-carbaldehyde and its derivatives represent a cornerstone class of heterocyclic compounds, holding a privileged position in medicinal chemistry and drug discovery.[1][2] The inherent structural features of the furan ring—an aromatic, electron-rich system with a reactive aldehyde group—render it a versatile scaffold for synthesizing diverse molecular architectures with a wide spectrum of biological activities.[2][3] This technical guide provides a comprehensive exploration of furan-2-carbaldehyde ether derivatives, a subclass that leverages the furan core to optimize pharmacokinetic and pharmacodynamic properties. We will delve into robust synthetic methodologies, detailed spectroscopic characterization, and the expanding landscape of their applications as antimicrobial, anticancer, and anti-inflammatory agents, grounded in structure-activity relationship insights.